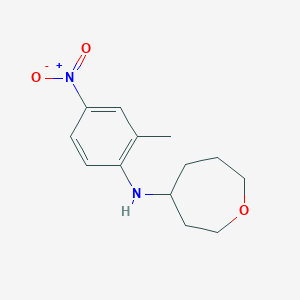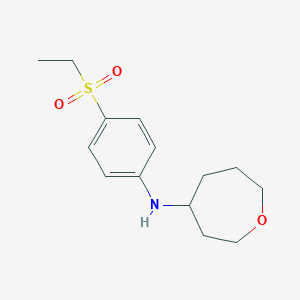![molecular formula C20H15BrFNO2 B7595812 5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide](/img/structure/B7595812.png)
5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide
Vue d'ensemble
Description
5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide involves the inhibition of kinases by binding to their ATP-binding site. This binding results in the inhibition of kinase activity, which leads to the suppression of downstream signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide exhibits potent antitumor activity both in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, it has been shown to inhibit tumor growth in xenograft models of human leukemia and breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide in lab experiments is its potent inhibitory activity against various kinases. This property makes it an attractive candidate for studying the role of kinases in various cellular processes and diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide in scientific research. One of the areas of interest is the development of more potent and selective inhibitors of kinases using this compound as a lead structure. Additionally, the use of this compound in combination with other chemotherapeutic agents can be explored to enhance its antitumor activity. Finally, the potential use of 5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases, can be investigated.
Applications De Recherche Scientifique
5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide has been extensively used in scientific research for various applications. It has been reported to exhibit potent inhibitory activity against a range of kinases, including FLT3, JAK2, and Aurora A. These kinases are known to play a crucial role in various cellular processes, such as cell growth, proliferation, and differentiation. Therefore, the inhibition of these kinases by 5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide can lead to the suppression of tumor growth and progression.
Propriétés
IUPAC Name |
5-bromo-N-(3-fluorophenyl)-2-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFNO2/c21-15-9-10-19(25-13-14-5-2-1-3-6-14)18(11-15)20(24)23-17-8-4-7-16(22)12-17/h1-12H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPCCYMAGFTZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)

![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)




![N-[(3-methoxyphenyl)methyl]oxepan-4-amine](/img/structure/B7595775.png)

![4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B7595804.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B7595816.png)
![2-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7595824.png)
![2-[1-(2-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B7595827.png)
